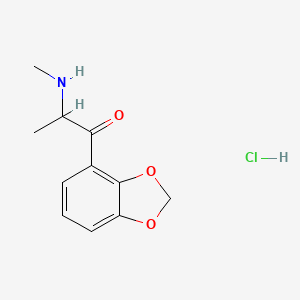
2,3-Metilendioximetcatión clorhidrato
Descripción general
Descripción
2,3-Metilendioximetcatiñón (clorhidrato) es una catinona sintética, una clase de compuestos estructuralmente relacionados con la catinona estimulante natural que se encuentra en la planta de khat. Es un estándar de referencia analítica y está regulado como un compuesto de la Lista I en los Estados Unidos . Este compuesto se utiliza principalmente en investigación y aplicaciones forenses .
Aplicaciones Científicas De Investigación
2,3-Metilendioximetcatiñón (clorhidrato) se utiliza en diversas aplicaciones de investigación científica, entre ellas:
Química: Como estándar de referencia analítica para el desarrollo y validación de métodos analíticos.
Biología: Para estudiar los efectos de las catinonas sintéticas en los sistemas biológicos.
Medicina: Investigación sobre posibles aplicaciones terapéuticas y efectos toxicológicos.
Industria: Se utiliza en química forense y toxicología para la identificación y cuantificación de catinonas sintéticas.
Safety and Hazards
Mecanismo De Acción
El mecanismo de acción exacto de 2,3-Metilendioximetcatiñón (clorhidrato) no se comprende completamente. su similitud estructural con otras catinonas sintéticas sugiere que puede interactuar con los sistemas de neurotransmisores dopaminérgicos y serotoninérgicos. Se sabe que estas interacciones están implicadas en las sensaciones de placer, recompensa y alerta.
Análisis Bioquímico
Biochemical Properties
It is known that synthetic cathinones like 2,3-Mdmc hydrochloride interact with monoamine transporters in the brain . These transporters include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), which are responsible for the reuptake of their respective neurotransmitters .
Cellular Effects
In terms of cellular effects, 2,3-Mdmc hydrochloride, like other synthetic cathinones, is known to increase the release of monoamines, a group of neurotransmitters that includes dopamine, norepinephrine, and serotonin . This increase in monoamine levels can lead to a variety of effects on cellular processes, including alterations in cell signaling pathways, changes in gene expression, and impacts on cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2,3-Mdmc hydrochloride involves its interaction with monoamine transporters. It is believed to inhibit the reuptake of monoamines by these transporters, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft . This results in prolonged neurotransmitter action on post-synaptic receptors and an overall increase in monoaminergic neurotransmission .
Temporal Effects in Laboratory Settings
It is known that the effects of synthetic cathinones are often rapid in onset and short-lived
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of 2,3-Mdmc hydrochloride in animal models. It is known that synthetic cathinones can have potent stimulant effects, and these effects are likely to be dose-dependent .
Metabolic Pathways
The specific metabolic pathways involved in the metabolism of 2,3-Mdmc hydrochloride are not well-characterized. Synthetic cathinones are generally known to undergo extensive metabolism in the body, involving pathways such as N-demethylation .
Transport and Distribution
Given its structural similarity to amphetamines, it is likely to be transported across cell membranes via similar mechanisms, potentially involving monoamine transporters .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2,3-Metilendioximetcatiñón (clorhidrato) generalmente implica los siguientes pasos:
Formación del anillo metilendioxi: Esto se logra haciendo reaccionar un precursor adecuado, como el 1,3-benzodioxol, con una cetona halogenada en condiciones ácidas.
Introducción del grupo metilamino: El producto intermedio se hace reaccionar entonces con metilamina para introducir el grupo metilamino.
Formación de la sal de clorhidrato: El producto final se convierte en su forma de sal de clorhidrato haciendo reaccionar con ácido clorhídrico.
Métodos de producción industrial
Los métodos de producción industrial para el 2,3-Metilendioximetcatiñón (clorhidrato) no están bien documentados en el dominio público debido a su clasificación como sustancia controlada. los principios generales de la síntesis orgánica a gran escala, como la optimización de las condiciones de reacción, la purificación y el control de calidad, serían aplicables.
3. Análisis de las reacciones químicas
Tipos de reacciones
2,3-Metilendioximetcatiñón (clorhidrato) puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.
Sustitución: El grupo metilamino puede sustituirse por otras aminas o grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan típicamente.
Sustitución: Las reacciones de sustitución a menudo requieren catalizadores o condiciones específicas, como la presencia de una base o un ácido.
Productos principales
Oxidación: Los productos principales incluyen cetonas y ácidos carboxílicos.
Reducción: Los productos principales incluyen alcoholes.
Sustitución: Los productos dependen del sustituyente introducido.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Methylenedioxymethcathinone (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.
Major Products
Oxidation: Major products include ketones and carboxylic acids.
Reduction: Major products include alcohols.
Substitution: The products depend on the substituent introduced.
Comparación Con Compuestos Similares
Compuestos similares
Metilona: Otra catinona sintética con propiedades estimulantes similares.
Butilona: Estructuralmente similar a la metilona y al 2,3-Metilendioximetcatiñón (clorhidrato).
Etilona: Otro compuesto relacionado con efectos similares.
Singularidad
2,3-Metilendioximetcatiñón (clorhidrato) es único debido a su configuración estructural específica, que puede resultar en efectos farmacológicos distintos en comparación con otras catinonas sintéticas. Su anillo metilendioxi y su grupo metilamino contribuyen a sus propiedades químicas únicas e interacciones con los sistemas biológicos.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-4-yl)-2-(methylamino)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-7(12-2)10(13)8-4-3-5-9-11(8)15-6-14-9;/h3-5,7,12H,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEXNJVGLIHORH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=C2C(=CC=C1)OCO2)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601344677 | |
| Record name | 2,3-Methylenedioxymethcathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601344677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1797884-10-6 | |
| Record name | 2,3-Methylenedioxymethcathinone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797884106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Methylenedioxymethcathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601344677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-METHYLENEDIOXYMETHCATHINONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAR68XE9AL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethanone, 1-[2-(2-propynyl)cyclohexyl]-, cis-(9CI)](/img/structure/B594052.png)





![2H-Pyrrolo[2,3-f]benzothiazole](/img/structure/B594061.png)



